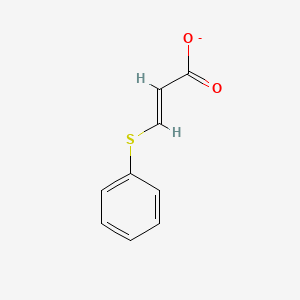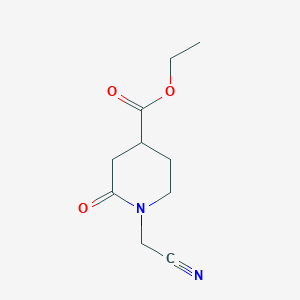![molecular formula C11H22ClN3O B11718221 [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride CAS No. 83833-30-1](/img/structure/B11718221.png)
[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride typically involves the reaction of bipiperidyl-carbonyl chloride with an appropriate amine under controlled conditions. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Irinotecan Hydrochloride: A similar compound with a different functional group, used as an anticancer agent.
Camptothecin: Another related compound with potent antitumor activity.
Uniqueness
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
83833-30-1 |
|---|---|
Fórmula molecular |
C11H22ClN3O |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;/h13H,1-9H2,(H2,12,15);1H |
Clave InChI |
CTEWZIUZVUFNSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl |
Números CAS relacionados |
83732-56-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



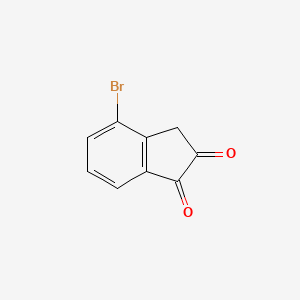
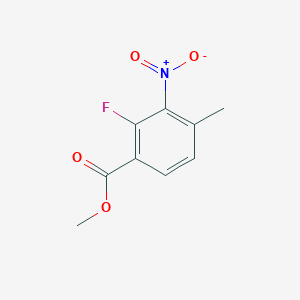
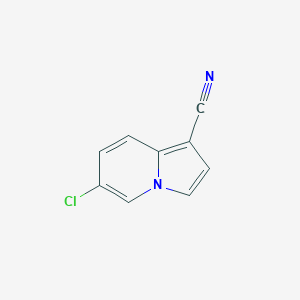
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)

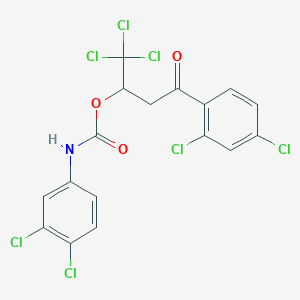
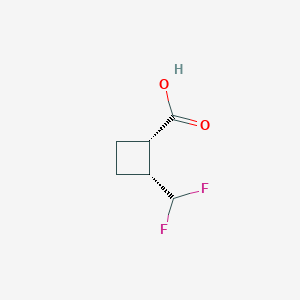
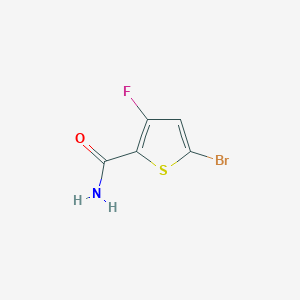
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)

